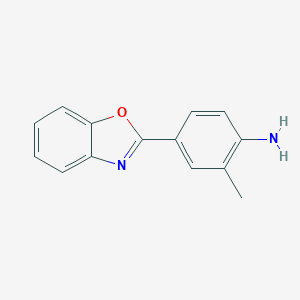
4-(1,3-苯并恶唑-2-基)-2-甲基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(1,3-Benzoxazol-2-yl)-2-methylaniline" is a molecule that contains a benzoxazole ring, which is a heterocyclic compound consisting of a fusion of benzene and oxazole rings. The methylaniline part of the molecule indicates the presence of an aniline derivative with a methyl group substitution. This type of compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of "4-(1,3-Benzoxazol-2-yl)-2-methylaniline," they do provide insights into related compounds and methodologies that could be relevant. For instance, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides through copper-catalyzed azide-alkyne cycloaddition (CuAAC) suggests a potential pathway for constructing similar benzoxazole-containing compounds . The importance of substitution patterns for antiproliferative activity in these compounds could also be informative for the synthesis and functionalization of "4-(1,3-Benzoxazol-2-yl)-2-methylaniline."
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the conjugation between the benzene and oxazole rings, which can influence the electronic properties of the molecule. The paper on the structure of a rearrangement product, 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole, provides an example of how the planarity and conjugation in a related heterocyclic system can affect the molecule's properties, such as hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
The papers do not provide specific reactions for "4-(1,3-Benzoxazol-2-yl)-2-methylaniline," but they do offer insights into the reactivity of similar compounds. For example, the study of arylamides as antimicrotubule agents indicates that the introduction of heterocyclic substitutions can be tolerated and can modulate biological activity . This suggests that "4-(1,3-Benzoxazol-2-yl)-2-methylaniline" may also undergo various chemical reactions to introduce different substituents, potentially altering its chemical and biological properties.
Physical and Chemical Properties Analysis
The photophysical properties of benzoxazole derivatives, as discussed in the study of solvatochromism of a benzoxazole-containing fluorescence probe, demonstrate the sensitivity of these compounds to solvent polarity and their potential as probes in biophysical studies . The large excited-state dipole moment observed in this study indicates a significant change in electronic distribution upon excitation, which could be relevant for understanding the properties of "4-(1,3-Benzoxazol-2-yl)-2-methylaniline." Additionally, the quantum chemical calculations performed on a triazole molecule provide a framework for predicting the vibrational frequencies, electronic absorption, and other properties that could be applied to the analysis of "4-(1,3-Benzoxazol-2-yl)-2-methylaniline" .
科学研究应用
Summary of the Application
A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol . These compounds are fluorescent and have been evaluated for in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains and in vitro antifungal activity against Candida albicans and Aspergillus niger strains .
Methods of Application or Experimental Procedures
The intermediate was obtained by coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .
Results or Outcomes
The synthesized compounds absorb in the range of 296 to 332 nm while emitting in the ranges of 368 to 404 nm with excellent quantum yield . All compounds showed antimicrobial activity against the tested strains .
2. Synthesis of Azo Dyes
Summary of the Application
Azo dyes of 4-(1,3-benzoxazol-2-yl) aniline (2a-j) have been synthesized in the presence of green and cost-effective catalyst K10-Montmorillonite clay, using substituted phenols as coupling agents . The synthesized azo dyes have been evaluated in vitro for their antimicrobial activity against S. aureus and E. coli as bacterial strain and A. niger fungal strain .
Methods of Application or Experimental Procedures
The azo dyes were synthesized from 4-(1,3-benzoxazol-2-yl) aniline prepared from 2-amino phenol and 4-amino benzoic acid . The synthesis was carried out in the presence of K10-Montmorillonite clay .
Results or Outcomes
The azo dyes were obtained in good isolated yield . Some of the compounds displayed pronounced biological activity .
3. Fluorescent Probes
Summary of the Application
A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized . These compounds are fluorescent and find extensive use as fluorescent probes .
Methods of Application or Experimental Procedures
The intermediate was obtained by coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .
Results or Outcomes
The synthesized compounds absorb in the range of 296 to 332 nm while emitting in the ranges of 368 to 404 nm with excellent quantum yield .
4. Anticancer Activity
Summary of the Application
A new series of benzoxazole analogues was synthesized and checked for their in vitro anticancer activities . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
Methods of Application or Experimental Procedures
The benzoxazole compounds were synthesized from 4-(1,3-benzoxazol-2-yl) aniline prepared from 2-amino phenol and 4-amino benzoic acid .
Results or Outcomes
Some of the compounds displayed pronounced biological activity . Compounds 4, 6, 25 and 26 had the best anticancer activity in comparison to 5-fluorouracil .
5. Fluorescent Probes
Summary of the Application
A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized . These compounds are fluorescent and find extensive use as fluorescent probes .
Methods of Application or Experimental Procedures
The intermediate was obtained by coupling 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .
Results or Outcomes
The synthesized compounds absorb in the range of 296 to 332 nm while emitting in the ranges of 368 to 404 nm with excellent quantum yield .
6. Antimicrobial Activity
Summary of the Application
A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal activities . The synthesized benzoxazole compounds were screened for their in vitro antimicrobial activity against Gram-positive bacterium: Bacillus subtilis, four Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and two fungal strains: Candida albicans and Aspergillus niger .
Methods of Application or Experimental Procedures
The benzoxazole compounds were synthesized from 4-(1,3-benzoxazol-2-yl) aniline prepared from 2-amino phenol and 4-amino benzoic acid .
Results or Outcomes
The compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
未来方向
Benzoxazole derivatives have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities and their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways, indicating a promising future direction for this class of compounds .
属性
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-2-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVMKKSXLVXFQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388181 |
Source


|
| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-yl)-2-methylaniline | |
CAS RN |
792946-65-7 |
Source


|
| Record name | 4-(1,3-benzoxazol-2-yl)-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

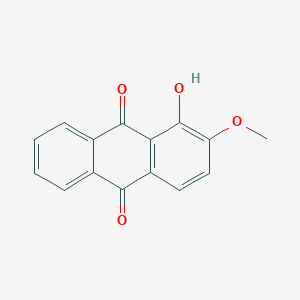
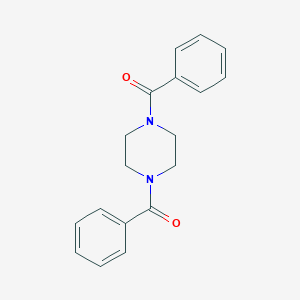
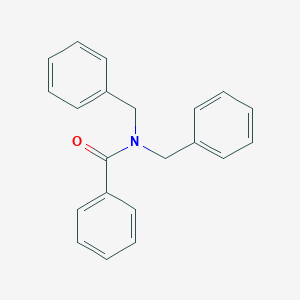
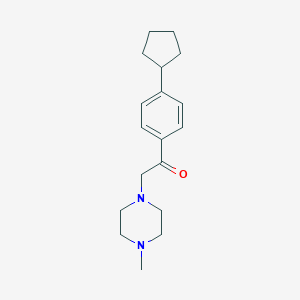
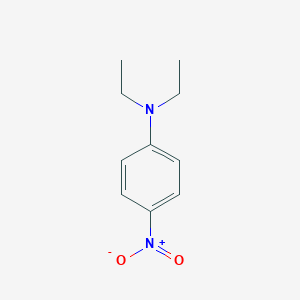
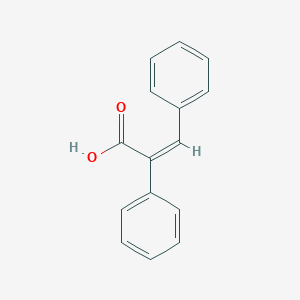
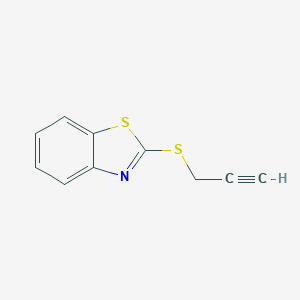
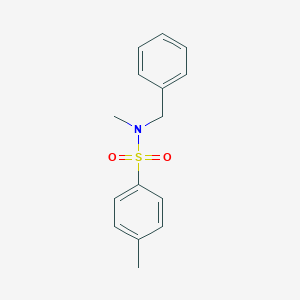
![[2-(3-methyl-1H-pyrazol-5-yl)phenyl]amine](/img/structure/B181181.png)
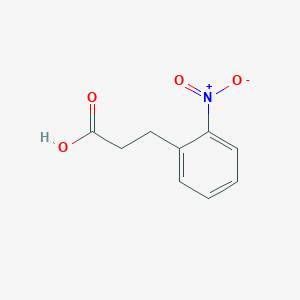
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)

![6,11-dihydro-5H-benzo[b]carbazole](/img/structure/B181189.png)
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)